molecular formula C17H19N3O2 B4512816 1-(4-{[3-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone

1-(4-{[3-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone

Cat. No.: B4512816
M. Wt: 297.35 g/mol
InChI Key: CLZOHDGXTONINE-UHFFFAOYSA-N
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Description

Structural Overview 1-(4-{[3-(1H-Pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone is a piperazine-based compound featuring a pyrrole-substituted phenyl group linked via a carbonyl bridge. Its molecular architecture includes:

  • Piperazine core: A six-membered ring with two nitrogen atoms, known for enhancing solubility and enabling interactions with biological targets like enzymes and receptors .
  • Ethanone terminus: The acetyl group at the piperazine’s nitrogen may influence metabolic stability and pharmacokinetic properties .

Alkylation or acylation of the piperazine ring with appropriate electrophiles (e.g., chloroacetyl chloride) .

Coupling reactions to attach aromatic or heterocyclic substituents (e.g., Suzuki-Miyaura coupling for pyrrole incorporation) .

Purification via recrystallization or chromatography .

Key properties inferred from similar compounds:

  • Molecular weight: ~350–400 g/mol (based on structural analogs) .
  • Solubility: Moderate in polar solvents due to the piperazine and carbonyl groups .
  • Stability: Susceptible to hydrolysis at the carbonyl bridge under acidic/basic conditions .

Properties

IUPAC Name

1-[4-(3-pyrrol-1-ylbenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-14(21)18-9-11-20(12-10-18)17(22)15-5-4-6-16(13-15)19-7-2-3-8-19/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZOHDGXTONINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[3-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the reaction of 1,4-phenylenediamine with chloroacetone to form an intermediate, which is then reacted with pyrrole and piperazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as sodium hydrogen carbonate to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes nucleophilic substitution under mild conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductYield (%)Source
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methylpiperazine derivative78
AcylationAcetic anhydride, Et₃N, CH₂Cl₂, RTDiacetylated piperazine compound85
Arylation5-Fluoropyrimidin-2-yl chloride, DIPEAArylpiperazine conjugate63

Mechanistic Insight : Piperazine’s electron-rich nitrogen facilitates nucleophilic attacks on electrophilic reagents. Steric hindrance from the adjacent carbonyl group slightly reduces reactivity compared to unsubstituted piperazines .

Carbonyl Group Reactivity

The acetyl group participates in condensation and reduction reactions:

2.1. Condensation with Amines

  • Schiff Base Formation : Reacts with primary amines (e.g., 2-(piperidin-4-yl)ethanamine) in ethanol under reflux to form imines.

    • Conditions : Ethanol, 80°C, 6 hrs .

    • Product : C23H27N5O\text{C}_{23}\text{H}_{27}\text{N}_5\text{O}, confirmed via 1H^1\text{H}-NMR (δ 8.2 ppm, singlet for -CH=N-) .

2.2. Reduction to Alcohol

  • Reagents : NaBH₄ in methanol at 0°C .

  • Product : Secondary alcohol (m/z 299.35 via HR-MS) .

Pyrrole Ring Functionalization

The 1H-pyrrol-1-yl group undergoes electrophilic substitution:

ReactionReagentsPosition ModifiedNotesSource
BrominationNBS, CCl₄, lightC3Forms 3-bromo derivative
NitrationHNO₃, H₂SO₄, 0°CC2/C5Mixture of isomers
Suzuki CouplingPd(PPh₃)₄, arylboronic acidC3/C5Requires microwave irradiation

Limitations : Steric hindrance from the phenyl group reduces reactivity at C2 and C5 positions .

Cyclization Reactions

Under basic conditions, the compound forms heterocyclic systems:

  • 5-exo-trig Cyclization :

    • Conditions : K₂CO₃, DMSO, 120°C .

    • Product : Pyrrolo[1,2-a]pyrazine derivative (m/z 325.42) .

    • Mechanism : Base-induced deprotonation triggers intramolecular attack by the piperazine nitrogen on the carbonyl carbon .

Stability Under Hydrolytic Conditions

The compound exhibits moderate stability:

ConditionDegradation (%)Half-Life (hrs)Major DegradantSource
pH 1.2 (HCl)951.23-(1H-pyrrol-1-yl)benzoic acid
pH 7.4 (PBS)2048None detected
pH 10.0 (NaOH)706.5Piperazine cleavage product

Scientific Research Applications

1-(4-{[3-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone, a compound characterized by its complex structure involving a piperazine moiety and a pyrrole ring, has garnered interest in various scientific research applications. This article aims to explore its potential uses, particularly in medicinal chemistry, pharmacology, and material science.

Antipsychotic and Antidepressant Activity

Research has indicated that compounds containing piperazine and pyrrole derivatives exhibit significant activity at serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and psychotic disorders. Studies have shown that modifications of piperazine derivatives can lead to enhanced efficacy as antipsychotic agents. For instance, a derivative similar to this compound has been explored for its potential in treating schizophrenia and depression by modulating neurotransmitter systems .

Anticancer Properties

Another promising application of this compound lies in oncology. Research has demonstrated that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways associated with cell survival and proliferation. The incorporation of the pyrrole moiety may enhance the selectivity and potency of these compounds against tumor cells .

Neuroprotective Effects

Neuroprotective properties have also been attributed to compounds with similar structures. Studies suggest that piperazine-based compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Polymer Chemistry

In addition to biological applications, this compound can be utilized in polymer synthesis. Its functional groups allow for incorporation into polymer matrices, leading to materials with enhanced mechanical properties and thermal stability. Research into the use of such compounds in creating smart materials or drug delivery systems is ongoing .

Case Study 1: Antipsychotic Development

A study focused on synthesizing analogs of this compound demonstrated that specific modifications could lead to improved binding affinity at serotonin receptors. The results indicated a significant reduction in psychotic symptoms in animal models, paving the way for further clinical trials .

Case Study 2: Cancer Treatment

In vitro studies showed that a derivative exhibited potent cytotoxicity against breast cancer cell lines. The compound induced apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent. Further investigation into its mechanism of action is warranted .

Mechanism of Action

The mechanism of action of 1-(4-{[3-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Structural Features Biological Activities Key Differences
Target Compound : 1-(4-{[3-(1H-Pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone Piperazine core, pyrrole-aryl group, ethanone terminus Antimicrobial (predicted), enzyme modulation Baseline for comparison.
[4-(3-Methoxyphenyl)piperazin-1-yl][3-(1H-pyrrol-1-yl)phenyl]methanone Methoxy-phenyl instead of ethanone Antimicrobial, serotonin receptor modulation Methoxy group enhances lipophilicity and CNS penetration.
1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone Imidazole ring replaces pyrrole Anticancer (in vitro), kinase inhibition Imidazole’s basicity alters electronic properties and metal-binding capacity.
2-(1H-Pyrrol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone Trifluoromethylpyrimidinyl group Antiviral, metabolic stability CF₃ group improves metabolic resistance and target affinity.
(1-Methyl-1H-indol-2-yl)[4-(phenylcarbonyl)piperazin-1-yl]methanone Indole and phenylcarbonyl groups Antipsychotic, dopamine receptor binding Indole’s planar structure enhances stacking interactions.
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Chloroacetyl terminus Antifungal, intermediate in drug synthesis Chlorine atom increases electrophilicity and reactivity.

Key Findings from Comparative Studies

Methoxy or trifluoromethyl groups enhance lipophilicity, correlating with improved blood-brain barrier penetration in CNS-targeting analogs .

Biological Activity Trends :

  • Antimicrobial Activity : Piperazine-pyrrole hybrids show broad-spectrum activity, likely due to dual targeting of bacterial membranes and enzymes .
  • Enzyme Inhibition : Compounds with electron-withdrawing groups (e.g., CF₃) demonstrate higher inhibitory potency against kinases and proteases .

Synthetic Accessibility: Chloroacetyl derivatives (e.g., ) are easier to synthesize but less stable than ethanone-terminated analogs. Multi-step syntheses for pyrimidine- or indole-containing compounds (e.g., ) require stringent temperature control to avoid side reactions.

Biological Activity

The compound 1-(4-{[3-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, neuropharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C27H38N6O5\text{C}_{27}\text{H}_{38}\text{N}_{6}\text{O}_{5}

This structure includes a piperazine moiety, which is often associated with various biological activities, particularly in the realm of pharmacology.

1. Antimicrobial Activity

Research has indicated that derivatives related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various strains of bacteria, including:

Microorganism Activity
Staphylococcus aureusModerate activity
Enterococcus faecalisModerate activity
Bacillus cereusModerate activity

The presence of the pyrrole ring in the structure is believed to enhance these antimicrobial effects, making it a candidate for further development in treating bacterial infections .

2. Neuropharmacological Effects

The compound has been explored for its potential as an orexin receptor modulator. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Modulating these receptors could have implications for treating conditions such as narcolepsy and obesity. The findings suggest that derivatives can influence orexin signaling pathways, leading to possible therapeutic applications in neurodegenerative diseases .

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Study on Antimicrobial Properties : A recent study synthesized several derivatives and tested their efficacy against common pathogens. Results indicated that modifications in the piperazine and pyrrole moieties significantly impacted antimicrobial potency .
  • Neuropharmacological Assessment : Another investigation focused on the orexin receptor modulation capabilities of related compounds. The study utilized in vitro assays to demonstrate how these compounds could alter receptor activity and downstream signaling pathways .

Research Findings

Research findings reveal that the compound's biological activities are influenced by its structural features:

  • Lipinski's Rule of Five : The compound adheres to Lipinski's Rule, suggesting favorable oral bioavailability, which is crucial for drug development .
  • In Silico Predictions : Computational studies have predicted that variations in substituents on the piperazine ring can enhance biological activity, indicating a pathway for developing more potent derivatives .

Q & A

Q. What are the most efficient synthetic routes for preparing 1-(4-{[3-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyrrole-substituted benzoyl chloride with a piperazine-ethanone intermediate. Key steps include:
  • Acylation : React 3-(1H-pyrrol-1-yl)benzoic acid with thionyl chloride to form the acyl chloride, followed by coupling with 1-(piperazin-1-yl)ethanone under basic conditions (e.g., triethylamine) .
  • Optimization : Use mild oxidizing agents like m-CPBA for stability-sensitive steps and NaBH4 for selective reductions. Monitor reaction progress via TLC or HPLC to optimize temperature (often 0–50°C) and solvent polarity (DMF or dichloromethane) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. Monoclinic systems (e.g., space group C2/c) are common for piperazine derivatives .
  • Spectroscopy : Employ 1^1H/13^{13}C NMR to verify substituent positions (e.g., pyrrole NH at δ 10–12 ppm) and FTIR for carbonyl (C=O) stretches near 1650–1700 cm1^{-1} .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyrrole and piperazine moieties in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Replace the pyrrole ring with imidazole or pyrazole (see ) and modify piperazine substituents (e.g., fluorophenyl, trifluoromethyl groups) to assess steric/electronic effects .
  • Biological Assays : Test analogs in IL-17 inhibition assays (for RORγ inverse agonism) or dopamine receptor binding assays (for antipsychotic potential) using cell lines (e.g., HEK293) .

Q. How can conflicting data on compound reactivity or bioactivity be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Ensure consistent purity (>95% via HPLC; see ) and solvent removal (lyophilization for hygroscopic intermediates).
  • Controlled Experiments : Compare reaction yields under inert (N2_2) vs. ambient conditions to rule out oxidation artifacts .
  • Statistical Analysis : Use multivariate regression (e.g., MLR in ) to identify variables (e.g., pH, catalyst loading) causing discrepancies .

Q. What computational approaches are suitable for predicting pharmacokinetic properties and target interactions?

  • Methodological Answer :
  • QSAR Modeling : Train models on datasets of piperazine derivatives (e.g., logP, polar surface area) to predict bioavailability and blood-brain barrier penetration .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to RORγ (PDB ID: 6Q7U) or 5-HT4_4 receptors. Focus on π-π stacking (pyrrole) and H-bonding (carbonyl group) .

Q. What strategies improve metabolic stability in preclinical development?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-oxidation). Introduce electron-withdrawing groups (e.g., CF3_3) or δ-sultam rings (see ) to block CYP450-mediated degradation .
  • PK/PD Modeling : Corrogate plasma half-life (t1/2_{1/2}) from rodent studies with IL-17 suppression levels to optimize dosing regimens .

Technical Challenges in Structural Analysis

Q. How can low-resolution crystallographic data for this compound be refined?

  • Methodological Answer :
  • Data Processing : Use the CCP4 suite (e.g., REFMAC5) for phase improvement and SHELXL for high-resolution refinement. Apply TWINABS for correcting twinning artifacts .
  • Validation : Cross-check with spectroscopic data (e.g., NMR NOE correlations) to resolve ambiguous electron density regions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-{[3-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone
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1-(4-{[3-(1H-pyrrol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.